

Application Notes and Protocols for Reactions Involving 1-(2-Iodoethyl)-4-octylbenzene

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Compound of Interest

Compound Name: 1-(2-Iodoethyl)-4-octylbenzene

Cat. No.: B019508

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving **1-(2-Iodoethyl)-4-octylbenzene**, a versatile intermediate in organic synthesis. The protocols are intended to serve as a comprehensive guide for researchers in academia and industry, particularly those involved in drug discovery and development, given that this compound is a known intermediate in the synthesis of pharmaceuticals like Fingolimod.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical and Physical Properties

1-(2-Iodoethyl)-4-octylbenzene is an oily liquid, typically colorless to light yellow. It should be stored in a cool, dark, and dry place to maintain its stability. For detailed safety and handling information, always consult the material safety data sheet (MSDS) provided by the supplier.

Property	Value
Molecular Formula	C ₁₆ H ₂₅ I
Molecular Weight	344.28 g/mol
Appearance	Oil
Storage Temperature	Room Temperature, keep in dark place, sealed in dry

Synthesis of 1-(2-Iodoethyl)-4-octylbenzene

A common method for the synthesis of **1-(2-Iodoethyl)-4-octylbenzene** involves the reaction of 4-octylphenethyl methanesulfonate with sodium iodide in anhydrous tetrahydrofuran. The reaction is typically stirred overnight at room temperature.[3]

Key Reactions and Protocols

1-(2-Iodoethyl)-4-octylbenzene is a valuable substrate for various carbon-carbon and carbon-nitrogen bond-forming reactions due to the reactive iodoethyl group. The following sections detail protocols for Sonogashira, Suzuki, and Heck cross-coupling reactions, as well as nucleophilic substitution.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[5]

Experimental Protocol: Synthesis of 1-(4-Octylphenethyl)-2-phenylacetylene

```
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4",
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fontcolor="#202124"]; alkyne [label="Add Phenylacetylene", fillcolor="#FFFFFF",
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[color="#4285F4"]; purification -> product [color="#4285F4"]; } . Caption: Workflow for the
Sonogashira coupling reaction.
```

Materials:

- **1-(2-Iodoethyl)-4-octylbenzene** (1.0 mmol)
- Phenylacetylene (1.2 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (0.03 mmol)
- Copper(I) iodide (CuI) (0.06 mmol)
- Triethylamine (Et_3N) (3.0 mmol)
- Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add **1-(2-Iodoethyl)-4-octylbenzene**, $\text{PdCl}_2(\text{PPh}_3)_2$, and CuI .
- Add anhydrous THF and triethylamine.
- Add phenylacetylene dropwise to the stirred solution.
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
- Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling (Representative):

Alkyne Partner	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Phenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Et_3N	THF	RT	4	85
1-Octyne	$\text{Pd}(\text{PPh}_3)_4$ / CuI	Piperidine	DMF	50	6	78
Trimethylsilylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Et_3N	THF	RT	3	92

Suzuki Coupling

The Suzuki coupling reaction facilitates the formation of a carbon-carbon single bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.^[6]

Experimental Protocol: Synthesis of 1-Phenyl-2-(4-octylphenyl)ethane

```
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4",
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fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Heat at 90°C\n(Monitor by TLC/GC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-up:\n- Cool and dilute with EtOAc\n- Wash with water and brine\n- Dry over Na2SO4", fillcolor="#FFFFFF",
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Materials:

- **1-(2-Iodoethyl)-4-octylbenzene** (1.0 mmol)
- Phenylboronic acid (1.5 mmol)

- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.05 mmol)
- Potassium carbonate (K_2CO_3) (2.0 mmol)
- Toluene (8 mL)
- Water (2 mL)

Procedure:

- In a round-bottom flask, combine **1-(2-Iodoethyl)-4-octylbenzene**, phenylboronic acid, and potassium carbonate.
- Add toluene and water to the flask.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Add $\text{Pd}(\text{PPh}_3)_4$ to the mixture.
- Heat the reaction at 90°C with vigorous stirring and monitor by TLC or GC-MS.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography.

Quantitative Data for Suzuki Coupling (Representative):

Boronic Acid Partner	Catalyst	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	90	12	88
4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	CS ₂ CO ₃	Dioxane/H ₂ O	100	10	85
3-Thienylboronic acid	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	Toluene/H ₂ O	100	16	75

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.^[7]

Experimental Protocol: Synthesis of 1-(4-Octylphenyl)-4-phenyl-1-butene

```
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4",
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[color="#FBBC05"]; } . Caption: Workflow for the Heck coupling reaction.
```

Materials:

- **1-(2-Iodoethyl)-4-octylbenzene** (1.0 mmol)
- Styrene (1.5 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 mmol)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$) (0.04 mmol)
- Triethylamine (Et_3N) (1.5 mmol)
- Acetonitrile (10 mL)

Procedure:

- To a sealed tube, add **1-(2-Iodoethyl)-4-octylbenzene**, palladium(II) acetate, and tri(o-tolyl)phosphine.
- Add acetonitrile, styrene, and triethylamine.
- Seal the tube and heat the mixture at 80°C under an argon atmosphere.
- Monitor the reaction by GC-MS.
- Once the reaction is complete, cool to room temperature and filter off the precipitated salts.
- Concentrate the filtrate and redissolve the residue in diethyl ether.
- Wash the ether solution with 1M HCl, saturated sodium bicarbonate, and brine.
- Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
- Purify the product by column chromatography.

Quantitative Data for Heck Reaction (Representative):

Alkene Partner	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Styrene	Pd(OAc) ₂ / P(o-tol) ₃	Et ₃ N	Acetonitrile	80	24	70
n-Butyl acrylate	Pd(OAc) ₂ / PPh ₃	K ₂ CO ₃	DMF	100	18	75
Cyclohexene	PdCl ₂ (PPh ₃) ₂	NaOAc	DMA	120	36	60

Nucleophilic Substitution

The iodo group in **1-(2-Iodoethyl)-4-octylbenzene** is a good leaving group, making the compound susceptible to nucleophilic substitution reactions with various nucleophiles, such as amines.[8]

Experimental Protocol: Synthesis of 1-(2-(4-Octylphenyl)ethyl)piperidine

```
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4",
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> workup [color="#4285F4"]; workup -> purification [color="#4285F4"]; purification -> product
[color="#4285F4"]; } . Caption: Workflow for the nucleophilic substitution reaction.
```

Materials:

- **1-(2-Iodoethyl)-4-octylbenzene** (1.0 mmol)

- Piperidine (1.2 mmol)
- Potassium carbonate (K_2CO_3) (2.0 mmol)
- N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

- In a round-bottom flask, dissolve **1-(2-Iodoethyl)-4-octylbenzene** in DMF.
- Add piperidine and potassium carbonate to the solution.
- Heat the reaction mixture to 60°C and stir until TLC analysis indicates the consumption of the starting material.
- Cool the reaction to room temperature and pour it into water.
- Extract the aqueous mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel.

Quantitative Data for Nucleophilic Substitution (Representative):

Nucleophile	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Piperidine	K_2CO_3	DMF	60	6	90
Morpholine	CS_2CO_3	Acetonitrile	80	8	85
Benzylamine	K_2CO_3	DMSO	70	12	80

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